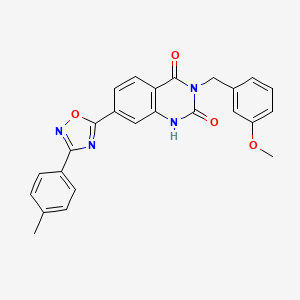![molecular formula C25H30N4O6 B2553773 2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-43-8](/img/structure/B2553773.png)
2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, is a multifaceted molecule that appears to be related to a class of compounds with a pyrano[3,2-c]pyridine core structure. These compounds are of significant interest due to their potential biological activities and complex molecular architecture.
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent reactions that allow for the efficient assembly of the pyrano[3,2-c]pyridine scaffold. For instance, a solvent-free, green synthesis approach has been described for the preparation of 2-amino-6-methyl-4-aryl-8-[(E)-arylmethylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles, which involves the reaction of 1-methyl-3,5-bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinones with malononitrile in the presence of solid sodium ethoxide . Another related synthesis under microwave irradiation has been reported for 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-carbonitrile, which uses benzylidenemalononitrile derivatives and 5,5-dimethyl-1,3-cyclohexanedione .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography. For example, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile shows that the pyrazole, pyridine, and pyran rings are almost coplanar, and the crystal packing is stabilized by intermolecular hydrogen bonds . Another study on 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyrano-3-carbonitrile reveals a coplanar pyran ring, which is a deviation from other similar compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse, as demonstrated by the various reactions they undergo. For instance, 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile reacts with a range of reagents such as triethyl orthoformate, hydrazine hydrate, and acetic anhydride to yield new oxopyrazolinylpyridines and related pyridopyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic studies provide insights into the unit cell dimensions, space groups, and hydrogen bonding interactions, which are crucial for understanding the stability and solubility of these molecules . The antimycobacterial evaluation of some derivatives indicates that specific substitutions on the pyrano[3,2-c]pyridine core can lead to significant biological activity, as seen in the compound with potent activity against Mycobacterium tuberculosis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Pyridine and pyrano derivatives have been synthesized for various purposes, including the exploration of their chemical properties and potential applications in materials science and medicinal chemistry. For instance, studies have focused on the synthesis of new series of pyridine and fused pyridine derivatives, highlighting their structural diversity and potential utility (Al-Issa, 2012). These syntheses often explore the reactivity of specific functional groups and the formation of heterocyclic structures, which are crucial for developing compounds with novel properties.
Structural Analysis and Molecular Docking
The structural analysis of similar compounds, through methods such as X-ray crystallography, provides valuable information about their molecular geometry and potential interactions with biological targets. For example, the crystal structure analysis of a closely related compound has been determined, offering insights into its potential interactions within biological systems (Ganapathy et al., 2015). Furthermore, molecular docking studies have been conducted to explore the binding affinities of pyridine derivatives to specific enzymes or receptors, suggesting their potential applications in drug design (Flefel et al., 2018).
Potential Therapeutic Applications
While avoiding details on drug use and dosage, it's worth mentioning that compounds with pyridine and pyrano cores have been investigated for their therapeutic potentials, such as anti-tumor properties (Jurd, 1996). These studies often explore the compounds' ability to inhibit the growth of cancer cells in vitro, providing a basis for further research into their possible uses in cancer therapy.
Corrosion Inhibition
Some pyrazolopyridine derivatives have been synthesized and evaluated as corrosion inhibitors for metals, highlighting the application of such compounds in industrial and engineering contexts (Dandia et al., 2013). The effectiveness of these compounds in protecting metals from corrosion in acidic environments has been demonstrated, suggesting potential applications in materials preservation.
Eigenschaften
IUPAC Name |
2-amino-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6/c1-15-13-19-21(25(30)29(15)8-7-28-9-11-34-12-10-28)20(17(14-26)24(27)35-19)16-5-6-18(31-2)23(33-4)22(16)32-3/h5-6,13,20H,7-12,27H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEBPNZVNVMVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)
![1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride](/img/structure/B2553695.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2553698.png)

![N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2553703.png)

![3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553707.png)
![N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553708.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2553709.png)


